4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde
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Overview
Description
4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a fluorophenoxypropyl chain
Preparation Methods
The synthesis of 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde typically involves multiple steps:
Formation of the Fluorophenoxypropyl Chain: This step involves the reaction of 4-fluorophenol with 3-chloropropylsulfonyl chloride under basic conditions to form 3-(4-fluorophenoxy)propylsulfonyl chloride.
Piperazine Substitution: The 3-(4-fluorophenoxy)propylsulfonyl chloride is then reacted with piperazine to form 4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazine.
Introduction of the Carbaldehyde Group: Finally, the piperazine derivative is oxidized using appropriate reagents to introduce the carbaldehyde group, resulting in the formation of this compound.
Chemical Reactions Analysis
4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
Similar compounds include other piperazine derivatives with sulfonyl and fluorophenoxy groups. These compounds may differ in the length of the alkyl chain or the position of the substituents on the phenyl ring. The uniqueness of 4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.
Comparison with Similar Compounds
- 4-((3-(4-Chlorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde
- 4-((3-(4-Bromophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde
- 4-((3-(4-Methylphenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde
Biological Activity
4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperazine ring, a sulfonyl group, and a fluorophenoxy substituent, contributing to its unique properties. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its sulfonamide moiety can enhance binding affinity to target proteins, while the fluorophenoxy group may influence lipophilicity and cellular uptake.
Biological Activity Overview
Research indicates several potential biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some derivatives have been evaluated for their anticancer activity. For example, piperazine-based compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including leukemia .
- Receptor Binding : The compound has been studied for its binding affinity to sigma receptors, which are implicated in various neurological functions. The radioligand 1-([4-methoxy-11C]3,4-Dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine has been developed for imaging these receptors using positron emission tomography (PET) .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperazine derivatives, it was found that compounds with similar structures to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Case Study: Anticancer Activity
Another study focused on the anticancer potential of piperazine derivatives demonstrated that specific modifications in the molecular structure could significantly enhance cytotoxicity against cancer cell lines. The study highlighted the importance of the sulfonamide group in mediating apoptosis in cancer cells.
Properties
IUPAC Name |
4-[3-(4-fluorophenoxy)propylsulfonyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c15-13-2-4-14(5-3-13)21-10-1-11-22(19,20)17-8-6-16(12-18)7-9-17/h2-5,12H,1,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUGMXKLXVSCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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